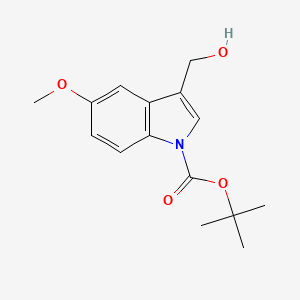

1-Boc-3-Hydroxymethyl-5-methoxyindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-3-Hydroxymethyl-5-methoxyindole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of 1-Boc-3-Hydroxymethyl-5-methoxyindole involves several stepsThe reaction conditions typically involve the use of reagents such as dihydrofuran and hydrazine under reflux .

Análisis De Reacciones Químicas

1-Boc-3-Hydroxymethyl-5-methoxyindole undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

1-Boc-3-Hydroxymethyl-5-methoxyindole serves as a versatile reactant in various chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The compound can be reduced to yield different indole derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The indole nitrogen allows for nucleophilic substitutions with various electrophiles.

Chemistry

This compound is primarily utilized as an intermediate in synthesizing more complex indole derivatives. Its structural attributes enable it to participate in:

- Asymmetric Synthesis : It is integral in asymmetric intramolecular Friedel-Crafts alkylation reactions.

- Palladium-Catalyzed Reactions : Used in carboaminoxylations and Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

Biology

The compound has shown potential biological activities:

- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication.

- Anti-inflammatory Effects : Studies demonstrate that these compounds modulate inflammatory pathways, providing therapeutic benefits.

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Medicine

In the medical field, the compound is investigated for:

- Therapeutic Applications : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting diseases influenced by metabolic pathways.

- Drug Formulation : The compound's stability and reactivity make it suitable for incorporation into pharmaceutical formulations aimed at enhancing bioavailability and efficacy.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 6 to 35 nM across different cell types. The mechanism was linked to the compound's ability to disrupt tubulin polymerization, a critical process in cell division.

Case Study 2: Anti-inflammatory Mechanism

Research highlighted the compound's role in inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases, supported by its interaction with specific signaling pathways involved in inflammation.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-Hydroxymethyl-5-methoxyindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .

Comparación Con Compuestos Similares

1-Boc-3-Hydroxymethyl-5-methoxyindole can be compared with other similar indole derivatives, such as:

- 1-Boc-5-methoxyindole-2-boronic acid

- 1-Boc-3-methylindole

- 1-Boc-5-hydroxyindole

These compounds share the indole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Actividad Biológica

1-Boc-3-Hydroxymethyl-5-methoxyindole, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C15H19NO4. Its synthesis typically involves several steps, including the use of reagents like dihydrofuran and hydrazine under reflux conditions. The compound is known to undergo various reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity .

Biochemical Pathways

This compound interacts with multiple biomolecules, influencing various biochemical pathways. It acts as a substrate for enzyme reactions and can modulate enzyme activity through binding interactions. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play essential roles in drug metabolism .

Cellular Effects

The compound exhibits notable effects on cellular processes, including:

- Cell Signaling Modulation : It influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed in cells treated with this compound.

- Metabolic Activity : It can affect cellular metabolism by altering the activity of metabolic enzymes .

Biological Activity Overview

This compound has been evaluated for various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against bacterial strains, including MRSA with MIC values ≤ 0.25 µg/mL. |

| Antioxidant | Demonstrates free radical scavenging properties, contributing to its protective effects. |

| Anticancer | Potentially inhibits cancer cell proliferation through modulation of signaling pathways. |

| Anti-inflammatory | Reduces inflammatory responses in various cell types. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that the compound has a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL, indicating potent antibacterial effects without cytotoxicity to human cells .

Cytotoxicity and Selectivity

Research indicates that while this compound is effective against certain pathogens, it exhibits low cytotoxicity towards mammalian cells. This selectivity is crucial for its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains .

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600136-09-2 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.